![molecular formula C26H22N4O2 B11107391 N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11107391.png)
N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(13-Diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a benzohydrazide moiety, and an allyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(13-Diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide typically involves the condensation of 4-(prop-2-en-1-yloxy)benzohydrazide with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is usually stirred for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(13-Diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the pyrazole and benzohydrazide moieties.
Reduction: The major products include reduced forms of the pyrazole ring and the benzohydrazide moiety.
Substitution: The major products are substituted derivatives where the allyloxy group is replaced by the incoming nucleophile.
Scientific Research Applications
N’-[(E)-(13-Diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs due to its unique structural features and potential biological activities.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(13-Diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring and benzohydrazide moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the allyloxy group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide: Lacks the allyloxy group, which may result in different biological activities and binding properties.
N’-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxybenzohydrazide: Contains a methoxy group instead of an allyloxy group, which can influence its chemical reactivity and biological activity.
N’-[(E)-(1,3-Diphenyl-1H-pyrazol-4-yl)methylidene]-4-hydroxybenzohydrazide: Features a hydroxy group, which can affect its solubility and interaction with biological targets.
Uniqueness
N’-[(E)-(13-Diphenyl-1H-pyrazol-4-yl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide is unique due to the presence of the allyloxy group, which can enhance its chemical reactivity and binding affinity for certain molecular targets
Properties
Molecular Formula |
C26H22N4O2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C26H22N4O2/c1-2-17-32-24-15-13-21(14-16-24)26(31)28-27-18-22-19-30(23-11-7-4-8-12-23)29-25(22)20-9-5-3-6-10-20/h2-16,18-19H,1,17H2,(H,28,31)/b27-18+ |
InChI Key |
ICVQPTRQBPZOLL-OVVQPSECSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-5-(5-nitrothiophen-2-yl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11107319.png)
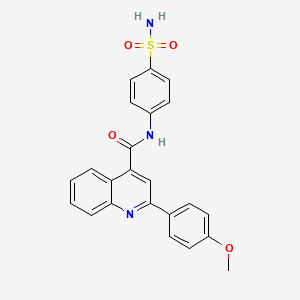
![2-methyl-5-nitro-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]aniline](/img/structure/B11107335.png)
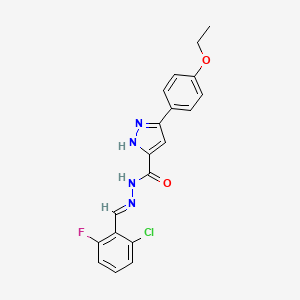
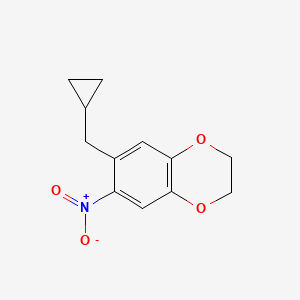
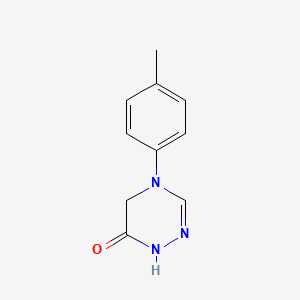
![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B11107362.png)
![(5Z,5'Z)-2,2'-piperazine-1,4-diylbis[5-(5-bromo-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B11107368.png)
![2-[2-(1-adamantyl)ethyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11107369.png)

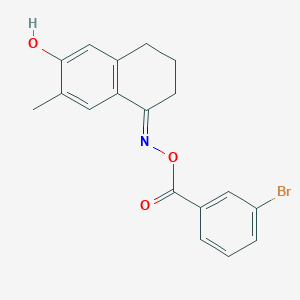
![N-({N'-[(3Z)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-phenylacetamide](/img/structure/B11107402.png)
![Ethyl 4-{[(3-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11107403.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11107406.png)
